molecular formula C9H18O9S3 B133740 [(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid CAS No. 151301-57-4

[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid

Cat. No. B133740
M. Wt: 366.4 g/mol
InChI Key: ZFKUCQBXDACBMI-HRDYMLBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid, commonly known as McIlvaine buffer, is a zwitterionic buffer widely used in biochemical and biological research. It is composed of two sulfonic acid groups and a tertiary amine group, which gives it a pKa value of 3.0 and 8.0, respectively. The buffer is commonly used in the preparation of biological samples and in biochemical assays due to its ability to maintain a stable pH in the range of 3.0 to 8.0.

Mechanism Of Action

The mechanism of action of McIlvaine buffer is based on the ability of the buffer to maintain a stable pH in the range of 3.0 to 8.0. The buffer acts as a weak acid and a weak base, which allows it to accept or donate protons to maintain a stable pH. The buffer is effective in maintaining a stable pH due to the presence of two pKa values, which allows it to buffer effectively over a wide range of pH values.

Biochemical And Physiological Effects

McIlvaine buffer has minimal biochemical and physiological effects on biological systems. The buffer is non-toxic and does not interfere with biological processes. However, it is important to note that the buffer can interfere with certain assays, such as those that require the use of metal ions, due to its chelating properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of McIlvaine buffer is its ability to maintain a stable pH over a wide range of pH values. This makes it an ideal buffer for various biochemical and biological assays. The buffer is also relatively inexpensive and easy to prepare.
One of the limitations of McIlvaine buffer is its inability to buffer effectively at pH values outside of the range of 3.0 to 8.0. Additionally, the buffer can interfere with certain assays, such as those that require the use of metal ions, due to its chelating properties.

Future Directions

There are several future directions for the use of McIlvaine buffer in scientific research. One area of research is the development of new buffer systems that can maintain a stable pH over a wider range of pH values. Another area of research is the development of new assays that can be performed using McIlvaine buffer. Additionally, there is a need for further research into the effects of McIlvaine buffer on biological systems, particularly in relation to its chelating properties.

Synthesis Methods

McIlvaine buffer can be synthesized by reacting cyclohexylamine with formaldehyde and sodium sulfite under acidic conditions. The resulting product is then sulfonated with sulfuric acid to form the final product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

McIlvaine buffer is widely used in scientific research as a buffer solution for various biochemical and biological assays. It is commonly used in the preparation of biological samples, such as proteins and enzymes, and in the analysis of DNA and RNA. The buffer is also used in the preparation of electrophoresis gels and in the analysis of membrane proteins.

properties

CAS RN

151301-57-4

Product Name

[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid

Molecular Formula

C9H18O9S3

Molecular Weight

366.4 g/mol

IUPAC Name

[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid

InChI

InChI=1S/C9H18O9S3/c10-19(11,12)4-7-1-2-8(5-20(13,14)15)9(3-7)6-21(16,17)18/h7-9H,1-6H2,(H,10,11,12)(H,13,14,15)(H,16,17,18)/t7-,8+,9-/m1/s1

InChI Key

ZFKUCQBXDACBMI-HRDYMLBCSA-N

Isomeric SMILES

C1C[C@H]([C@H](C[C@@H]1CS(=O)(=O)O)CS(=O)(=O)O)CS(=O)(=O)O

SMILES

C1CC(C(CC1CS(=O)(=O)O)CS(=O)(=O)O)CS(=O)(=O)O

Canonical SMILES

C1CC(C(CC1CS(=O)(=O)O)CS(=O)(=O)O)CS(=O)(=O)O

synonyms

CTMS
cyclohexane-(1R,2R,4R)-tris(methylenesulfonate)
cyclohexane-1,2,4-tris(methylenesulfonate)

Origin of Product

United States

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